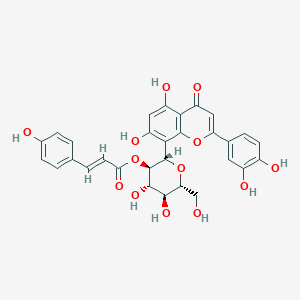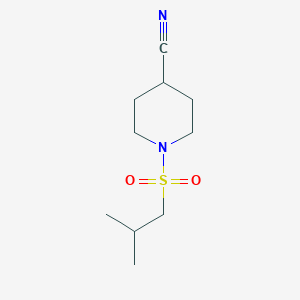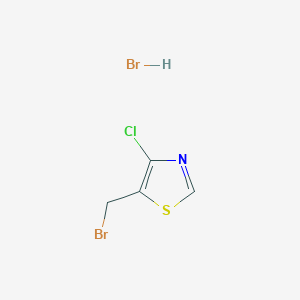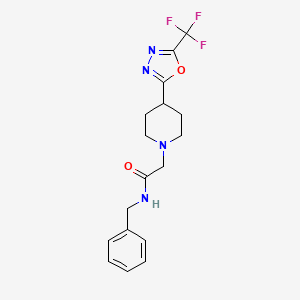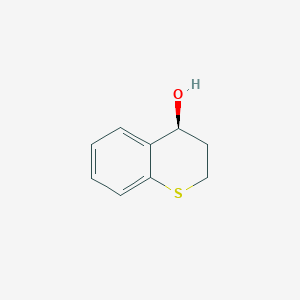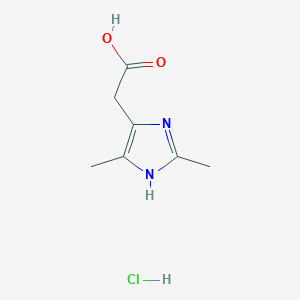
N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features both hydroxy and methoxy functional groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-hydroxypropylamine and 2-methoxyethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Oxalyl chloride is reacted with 2-hydroxypropylamine in the presence of a base such as triethylamine to form the intermediate N-(2-hydroxypropyl)oxalamide.
Step 2: The intermediate is then reacted with 2-methoxyethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation of the hydroxy group yields ketones or aldehydes.
Reduction: Reduction of the oxalamide moiety produces primary or secondary amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with molecular targets through its hydroxy and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Similar in structure but with a methacrylamide moiety.
N-(2-hydroxyethyl)oxalamide: Lacks the methoxyethyl group, resulting in different reactivity and applications.
N-(2-methoxyethyl)acetamide: Contains a simpler acetamide moiety instead of the oxalamide group.
Uniqueness
N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both hydroxy and methoxy functional groups, which confer distinct reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N'-(2-hydroxypropyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-6(11)5-10-8(13)7(12)9-3-4-14-2/h6,11H,3-5H2,1-2H3,(H,9,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQDCKSWAPHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2623231.png)
![3-(Furan-2-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2623232.png)
![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

